molecular formula C10H16 B1209467 beta-Thujene

beta-Thujene

Cat. No. B1209467
M. Wt: 136.23 g/mol
InChI Key: GJYKUZUTZNTBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-thujene is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 1 and 4 by isopropyl and methyl groups, respectively. It has a role as a plant metabolite. It is a thujene and a polycyclic olefin.

Scientific Research Applications

Adsorption and Environmental Impact

β-Thujaplicin, a derivative of β-Thujene, exhibits significant adsorption properties, particularly to goethite, a common mineral in soils. It's predominantly used in the heartwood of western red cedar and serves as a preservative and antimicrobial additive. The study highlighted that β-Thujaplicin showcases maximum adsorption at lower pH levels and a substantial decrease in adsorption from neutral to alkaline pH. Its strong adsorption to goethite indicates low mobility in most soil environments, suggesting its potential environmental impact and usage in controlling soil contamination (Dyrskov et al., 2004).

Antimicrobial Properties

β-Thujaplicin (hinokitiol) is known for its potent antimicrobial properties. A study examining its effect on staphylococci isolated from atopic dermatitis demonstrated that β-Thujaplicin, particularly when combined with zinc oxide, inhibits the growth of Staphylococcus aureus. The application of β-Thujaplicin led to a decrease in bacterial cells on the skin and improved skin conditions, highlighting its potential as a topical treatment for skin infections (Arima et al., 2003).

Metabolic Flux in Plant Cell Cultures

β-Thujaplicin plays a crucial role in the metabolic flux of monoterpenes in Cupressus lusitanica cell cultures. The study underlines the different regulation of β-Thujaplicin and other monoterpene biosyntheses, indicating that this compound is produced predominantly at early stages of elicitation while other monoterpenes accumulate at later stages. This suggests a sequential defense mechanism in plants, with β-Thujaplicin being a primary defense compound (Zhao et al., 2006).

properties

Product Name

beta-Thujene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3

InChI Key

GJYKUZUTZNTBEC-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2(C1C2)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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